molecular formula C16H13BrO3 B1323920 2-Bromo-4'carboethoxybenzophenone CAS No. 746651-78-5

2-Bromo-4'carboethoxybenzophenone

Cat. No.: B1323920
CAS No.: 746651-78-5
M. Wt: 333.18 g/mol
InChI Key: KJEVRARDFQLTST-UHFFFAOYSA-N
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Description

2-Bromo-4’-carboethoxybenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of a bromine atom at the 2-position and a carboethoxy group at the 4’-position of the benzophenone structure. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Scientific Research Applications

2-Bromo-4’-carboethoxybenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action for 2-Bromo-4’carboethoxybenzophenone is not specified in the search results. As a UV filter, it likely absorbs UV radiation, preventing it from penetrating the skin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4’-carboethoxybenzophenone typically involves the bromination of 4’-carboethoxybenzophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 2-position .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-4’-carboethoxybenzophenone may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4’-carboethoxybenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions, often in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzophenones with various functional groups replacing the bromine atom.

    Reduction Reactions: Products include benzophenone alcohols.

    Oxidation Reactions: Products include benzophenone carboxylic acids and other oxidized derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-4’-carboethoxybenzophenone
  • 2-Chloro-4’-carboethoxybenzophenone
  • 2-Bromo-4’-methoxybenzophenone

Uniqueness

2-Bromo-4’-carboethoxybenzophenone is unique due to the specific positioning of the bromine atom and the carboethoxy group, which confer distinct chemical and physical properties. These structural features influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 4-(2-bromobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c1-2-20-16(19)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEVRARDFQLTST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641432
Record name Ethyl 4-(2-bromobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746651-78-5
Record name Ethyl 4-(2-bromobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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